molecular formula C8H6ClNS B15328889 6-(Chloromethyl)benzo[d]isothiazole

6-(Chloromethyl)benzo[d]isothiazole

Cat. No.: B15328889
M. Wt: 183.66 g/mol
InChI Key: NZZYTCKIFRQNCY-UHFFFAOYSA-N
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Description

6-(Chloromethyl)benzo[d]isothiazole (CAS: 113071-97-9) is a heterocyclic aromatic compound featuring a benzothiazole core substituted with a chloromethyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for derivatization to develop bioactive molecules. Its synthesis typically involves halogenation and alkylation reactions, and it is commonly used as a precursor in antiviral and anticancer drug discovery .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

6-(chloromethyl)-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNS/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2

InChI Key

NZZYTCKIFRQNCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCl)SN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)benzo[d]isothiazole typically involves the use of pre-functionalized phenyl rings containing nitrogen and sulfur atoms. One common method is the condensation of a nitrogen-preloaded aromatic substrate with a sulfur-containing reagent under specific conditions . Another approach involves the use of metal-catalyzed reactions, such as Rh(I)-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)benzo[d]isothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular bromine in ethyl acetate.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles and nucleophiles under mild to moderate conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isothiazoles with various functional groups .

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit hepatitis C polymerase NS5B and certain cancer therapy kinases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The structural similarity of 6-(Chloromethyl)benzo[d]isothiazole to other benzothiazole derivatives is critical for understanding its reactivity and biological activity. Key analogs include:

Compound Name CAS Number Substituents Structural Similarity Key Differences
This compound 113071-97-9 -ClCH2 at 6-position Reference (1.00) N/A
2-Chloro-7-methoxybenzo[d]thiazole 1175277-80-1 -Cl at 2-position, -OCH3 at 7-position 0.94 Methoxy vs. chloromethyl groups
2-Chloro-6-(difluoromethoxy)benzo[d]thiazole 1261786-73-5 -Cl at 2-position, -OCF2H at 6-position 0.90 Difluoromethoxy vs. chloromethyl
2-Chloro-5-methoxybenzothiazole 3507-28-6 -Cl at 2-position, -OCH3 at 5-position 0.89 Methoxy placement

Key Insight : The chloromethyl group at the 6-position in the target compound enhances electrophilicity compared to methoxy or halogen substituents in analogs, influencing reactivity in coupling reactions .

Q & A

Basic: What are the established synthetic routes for 6-(Chloromethyl)benzo[d]isothiazole, and how do reaction conditions influence yield and purity?

Answer:
Synthesis typically involves multi-step reactions, such as chlorination of benzo[d]isothiazole derivatives using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Key steps include:

  • Chloromethylation: Controlled addition of chloromethylating agents (e.g., chloromethyl methyl ether) under inert atmospheres to prevent side reactions.
  • Temperature control: Reactions often proceed at 0–5°C to minimize decomposition, followed by gradual warming to room temperature for completion .
  • Purification: Column chromatography or recrystallization is critical for isolating high-purity products. TLC monitoring ensures reaction progress .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
Combined spectroscopic and crystallographic methods are used:

  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., chloromethyl group integration at δ ~4.5–5.0 ppm) .
  • X-ray diffraction (XRD): Resolves bond angles and planarity deviations, as seen in related benzo[d]isothiazole derivatives (e.g., dihedral angles between fused rings ≈70–100°) .
  • Mass spectrometry (MS): High-resolution MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₈H₅ClN₂S) .

Advanced: What strategies mitigate competing side reactions during functionalization of this compound?

Answer:
The chloromethyl group’s reactivity necessitates precise control:

  • Protecting groups: Temporarily shield reactive sites during coupling reactions (e.g., Boc protection for amine intermediates) .
  • Catalyst selection: Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings while minimizing undesired nucleophilic substitutions .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates in SN2 pathways .

Advanced: How does this compound perform in metal coordination chemistry, and what stability challenges arise?

Answer:
The compound acts as a bidentate ligand via sulfur and nitrogen atoms, forming complexes with transition metals (e.g., Pd(II), Cu(II)):

  • Stability trends: Isothiazole-metal complexes exhibit lower stability than pyrazole analogues due to weaker π-backbonding with sulfur’s d-orbitals .
  • Geometric distortions: Planar Pd(II) complexes with trans-oriented ligands show reduced steric strain compared to cis configurations .
  • Applications: Such complexes are explored in catalysis (e.g., C–H activation) but require inert atmospheres to prevent ligand oxidation .

Advanced: What methodologies assess the bioactivity of this compound derivatives in drug discovery?

Answer:
Key approaches include:

  • Molecular docking: Predict binding affinity to targets like PD-1/PD-L1 or dopamine D3 receptors. Scaffold rigidity enhances complementarity with hydrophobic binding pockets .
  • In vitro assays: Enzyme inhibition (e.g., MAO or DAAO assays) using fluorogenic substrates to quantify IC₅₀ values .
  • Cellular models: Antiproliferative activity in cancer cell lines (e.g., MTT assays) with SAR studies optimizing substituents for potency .

Advanced: How do electronic effects of the chloromethyl group influence reactivity in heterocyclic transformations?

Answer:
The electron-withdrawing Cl atom:

  • Activates electrophilic substitution: Directs incoming electrophiles to meta/para positions on the benzothiazole ring .
  • Facilitates nucleophilic displacement: Chloromethyl group undergoes SN2 reactions with amines or thiols to form secondary derivatives (e.g., prodrug linkers) .
  • Modifies redox behavior: Enhances stability against oxidation compared to methyl analogues, critical for storage and formulation .

Advanced: What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

Answer:
Discrepancies arise from solvatochromism or impurities. Mitigation strategies:

  • 2D NMR (COSY, HSQC): Assigns overlapping proton signals in complex mixtures .
  • Dynamic light scattering (DLS): Detects aggregates causing anomalous MS or UV-Vis readings .
  • Computational validation: DFT simulations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Advanced: What role does this compound play in material science applications?

Answer:
Its π-conjugated system and sulfur heteroatom enable:

  • Semiconductor dopants: Enhances charge transport in organic thin-film transistors (OTFTs) .
  • Polymer precursors: Radical polymerization of acrylate derivatives yields thermally stable copolymers .
  • Luminescent materials: Coordination with lanthanides (e.g., Eu³⁺) generates red-emitting complexes for OLEDs .

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